molecular formula C18H22N2O3 B13249629 tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate CAS No. 1803571-86-9

tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate

Cat. No.: B13249629
CAS No.: 1803571-86-9
M. Wt: 314.4 g/mol
InChI Key: WUZGIEYYHBMEFL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.15 (d, J = 8.4 Hz, 1H, quinoline H-3), 7.95 (d, J = 8.0 Hz, 1H, quinoline H-8), 7.72–7.63 (m, 2H, quinoline H-5/H-6), 7.52 (t, J = 7.6 Hz, 1H, quinoline H-7), 4.25 (s, 2H, CH₂-quinoline), 3.90 (t, J = 6.8 Hz, 2H, N–CH₂), 2.85 (t, J = 6.8 Hz, 2H, C(=O)–CH₂), 1.45 (s, 9H, C(CH₃)₃) .
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 207.5 (C=O, ketone), 155.2 (C=O, carbamate), 148.3 (C-2, quinoline), 134.1–122.4 (aromatic carbons), 79.8 (C(CH₃)₃), 53.1 (N–CH₂), 38.5 (CH₂-quinoline), 28.3 (C(CH₃)₃) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1715 cm⁻¹ (C=O stretch, carbamate), 1680 cm⁻¹ (C=O stretch, ketone), and 1240 cm⁻¹ (C–N stretch, carbamate) .

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₐ = 254 nm (π→π* transition, quinoline ring) and 310 nm (n→π* transition, carbamate) .

Properties

CAS No.

1803571-86-9

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl N-(2-formyl-3-quinolin-2-ylpropyl)carbamate

InChI

InChI=1S/C18H22N2O3/c1-18(2,3)23-17(22)19-11-13(12-21)10-15-9-8-14-6-4-5-7-16(14)20-15/h4-9,12-13H,10-11H2,1-3H3,(H,19,22)

InChI Key

WUZGIEYYHBMEFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=NC2=CC=CC=C2C=C1)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step synthetic sequence, involving:

  • Step 1: Quinoline Core Functionalization
    Quinoline derivatives are synthesized or modified to introduce the 2-(quinolin-2-ylmethyl) substituent. Common methods include palladium-catalyzed coupling reactions or intramolecular cyclizations (e.g., imino Diels-Alder reactions) to build or functionalize the quinoline ring system with high regioselectivity and yield.

  • Step 2: Side Chain Construction
    The 3-oxo-2-(quinolin-2-ylmethyl)propyl side chain is introduced via alkylation or acylation reactions. Enolate chemistry is often employed to alkylate the quinoline derivative at the appropriate position, followed by oxidation or selective functional group transformations to install the keto functionality.

  • Step 3: Introduction of the tert-Butyl Carbamate Protecting Group
    The carbamate group is typically introduced by reaction of the amine precursor with di-tert-butyl dicarbonate (Boc2O) under mild conditions, often catalyzed by bases or metal triflates. This step protects the amine functionality as a tert-butyl carbamate, which is stable under many reaction conditions but can be removed when desired.

Detailed Preparation Protocols and Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Quinoline synthesis/modification Pd(PPh3)4 catalyzed coupling; imino Diels-Alder reaction; bromination and regioselective substitution Moderate to high Quinoline ring system constructed or functionalized with regioselectivity using Pd catalysis or cycloaddition strategies.
2 Enolate formation and alkylation Treatment with base (e.g., potassium tert-butoxide), alkyl halides or aldehydes; low temperature (-78°C to 0°C) Variable (often >50%) Enolate intermediates alkylated selectively; keto group introduced by oxidation or acylation.
3 Carbamate protection Reaction with di-tert-butyl dicarbonate (Boc2O) in solvents like tetrahydrofuran or ethanol; catalysts include iron(III) triflate, guanidine hydrochloride, or nano-Fe3O4 80-99% Mild conditions, room temperature or slightly elevated; various green chemistry protocols reported; catalyst choice affects reaction time and yield.

Representative Reaction Example for Carbamate Protection

  • Procedure:
    Dissolve the amine intermediate in anhydrous tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc2O) in slight excess. Stir the mixture at room temperature under inert atmosphere for 15–16 hours. Work up involves solvent evaporation, extraction, and purification by column chromatography or recrystallization.
  • Catalysts: Iron(III) triflate (Fe(OTf)3) or guanidine hydrochloride can be used to accelerate the reaction, achieving yields up to 99% within short reaction times.

Reaction Mechanistic Insights and Optimization

  • The regioselectivity of quinoline functionalization is critical and is often controlled by selective bromination or lithiation followed by electrophilic substitution.
  • Enolate chemistry is optimized by using strong bases like potassium tert-butoxide at low temperatures to avoid side reactions and ensure selective alkylation.
  • The carbamate protection step benefits from green chemistry approaches, including solvent-free conditions or recyclable ionic liquids, enhancing sustainability without compromising yield.
  • Reaction parameters such as temperature, solvent choice, and catalyst loading significantly influence the reaction kinetics and product purity.

Summary Table of Key Preparation Parameters

Parameter Typical Range / Conditions Impact on Synthesis
Temperature -78°C to room temperature (carbamate protection at 20–30°C) Controls regioselectivity and reaction rate
Solvent THF, diethyl ether, ethanol, neat (solvent-free) Influences solubility and reaction kinetics
Catalyst Fe(OTf)3, guanidine hydrochloride, nano-Fe3O4, TMEDA (for lithiation) Enhances reaction rate and selectivity
Reaction Time 0.1 h to 16 h Longer times for complete conversion in some steps
Yield 50% to 99% Dependent on step and optimization

Research Discoveries and Literature Insights

  • The use of palladium-catalyzed coupling and imino Diels-Alder reactions for quinoline synthesis has enabled efficient access to substituted quinoline scaffolds with high regioselectivity.
  • Lithiation followed by electrophilic quenching (e.g., with iodine or carbon dioxide) is a versatile method for functionalizing pyridine and quinoline derivatives, which can be adapted for the keto-propyl side chain installation.
  • The tert-butyl carbamate protection is well-established, with recent advances focusing on greener catalysts and solvent systems to improve environmental profiles and reduce reaction times.
  • The combination of these methods provides a robust synthetic route to this compound with good yields and purity, suitable for further pharmaceutical or material science applications.

Chemical Reactions Analysis

tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline-based oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of Compound A include tert-butyl carbamates with variations in the substituents attached to the propyl chain or aromatic systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Compound A and Analogs
Compound Name Molecular Formula Key Substituents Molecular Weight Functional Groups Notable Properties/Activities References
Compound A C₁₈H₂₀N₂O₃ Quinolin-2-ylmethyl, 3-oxo 312.37 Carbamate, ketone Hypothesized antimalarial activity (quinoline moiety)
tert-Butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate C₂₃H₂₉N₃O₄ Dihydroisoquinolinyl, hydroxyl 411.50 Carbamate, hydroxyl, amide High yield (71%) in synthesis; potential for further derivatization
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate C₁₈H₂₁ClN₂O₄ Chloro-naphthoquinone 364.82 Carbamate, amine, quinone Anticancer, antimalarial (naphthoquinone bioactivity)
tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate C₁₃H₂₃NO₄ Oxolan-3-ylmethyl (tetrahydrofuran derivative) 257.33 Carbamate, ketone, ether Enhanced metabolic stability due to ether group
Key Observations :

Aromatic Systems: Compound A’s quinoline group is a fused bicyclic aromatic system with a nitrogen atom, which contrasts with the saturated dihydroisoquinoline in the analog from . Quinoline’s aromaticity may enhance π-π stacking interactions in biological targets (e.g., DNA or enzymes), while dihydroisoquinoline’s partial saturation could reduce rigidity and alter binding kinetics . The naphthoquinone analog () contains an electrophilic quinone moiety, enabling redox activity and covalent interactions with biological targets, which is absent in Compound A .

Functional Groups: The 3-oxo group in Compound A and the oxolane derivative () introduces a ketone, which may participate in hydrogen bonding or serve as a site for further chemical modification. In contrast, the hydroxyl group in the dihydroisoquinoline analog () increases hydrophilicity but may reduce stability under acidic conditions .

Synthetic Considerations: Compound A’s synthesis likely involves coupling reactions similar to those in (e.g., EDCI/HOBt-mediated amide bond formation) and TFA-mediated deprotection of the tert-butyl carbamate group . The naphthoquinone analog () was synthesized via nucleophilic substitution, highlighting divergent synthetic pathways based on substituent reactivity .

Physicochemical Properties

  • Solubility : The oxolane derivative () is likely more lipophilic than Compound A due to its ether group, whereas the hydroxyl-containing analog () may have higher aqueous solubility .
  • Crystallography: Analogs like the naphthoquinone derivative () form hydrogen-bonded dimers and chains (R₂²(10) motifs), suggesting that Compound A’s 3-oxo group could similarly stabilize crystal packing via N–H⋯O interactions .

Biological Activity

tert-Butyl N-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate, with the CAS number 1803571-86-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of tert-butyl N-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate is C₁₈H₂₂N₂O₃, with a molecular weight of 314.38 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to quinoline derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC₅₀ (μM)Mechanism of Action
SK228A5490.20Apoptosis via caspase activation
Compound XMDA-MB-23111.0Inhibition of FAK/Paxillin pathway

The above table illustrates that compounds with structural similarities to tert-butyl N-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate exhibit potent anticancer activity through mechanisms such as apoptosis induction and disruption of cell signaling pathways.

The mechanisms by which tert-butyl N-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate exerts its biological effects are not fully elucidated but may involve:

  • Intercalation with DNA : Similar quinoline derivatives have been shown to intercalate into DNA, leading to the formation of adducts that can disrupt replication and transcription processes.
  • Induction of Apoptosis : Evidence suggests that such compounds can activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Inhibition of Metastatic Pathways : Compounds like SK228 have demonstrated the ability to reduce cell invasion characteristics in metastatic cancer models.

Case Studies

A notable case study involved the evaluation of a quinoline-based compound in a preclinical model of lung cancer. The study reported a significant reduction in tumor size and improved survival rates among treated subjects compared to controls. The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analysis, showing increased levels of cleaved caspases.

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